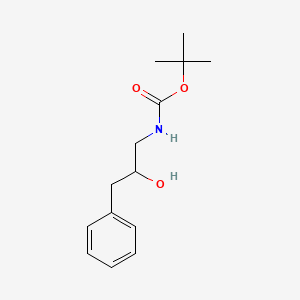
tert-butyl N-(2-hydroxy-3-phenylpropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-(2-hydroxy-3-phenylpropyl)carbamate is an organic compound with the molecular formula C14H21NO3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a tert-butyl group, a hydroxy group, and a phenylpropyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
tert-butyl N-(2-hydroxy-3-phenylpropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with 2-hydroxy-3-phenylpropylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of tert-butyl 2-hydroxy-3-phenylpropylcarbamate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The starting materials, tert-butyl chloroformate and 2-hydroxy-3-phenylpropylamine, are readily available and can be sourced from commercial suppliers .
化学反应分析
Types of Reactions
tert-butyl N-(2-hydroxy-3-phenylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted carbamates or ethers.
科学研究应用
tert-butyl N-(2-hydroxy-3-phenylpropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
作用机制
The mechanism of action of tert-butyl 2-hydroxy-3-phenylpropylcarbamate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxy and carbamate groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .
相似化合物的比较
Similar Compounds
- Tert-butyl N-(3-hydroxy-2-phenylpropyl)carbamate
- Tert-butyl N-(2,3-dihydroxypropyl)carbamate
- Tert-butyl 2-(1-hydroxyethyl)phenylcarbamate
Uniqueness
tert-butyl N-(2-hydroxy-3-phenylpropyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, stability, and interaction profiles with biological targets .
属性
CAS 编号 |
162541-45-9 |
|---|---|
分子式 |
C14H21NO3 |
分子量 |
251.32 g/mol |
IUPAC 名称 |
tert-butyl N-(2-hydroxy-3-phenylpropyl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-12(16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17) |
InChI 键 |
XFVAFZNANFHLFG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B8771980.png)
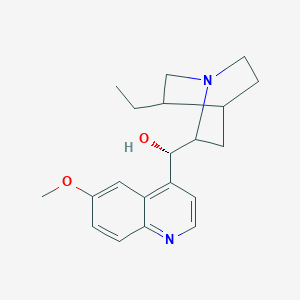

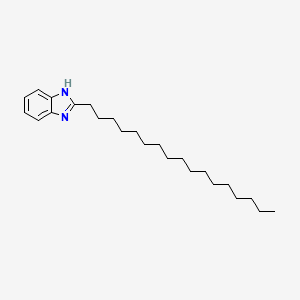
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8772002.png)
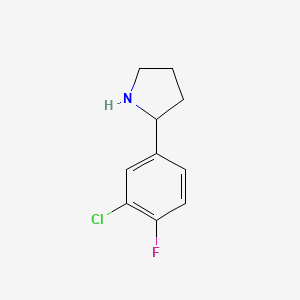
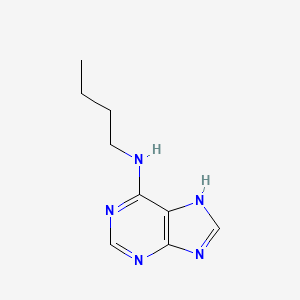
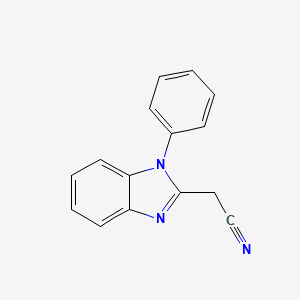
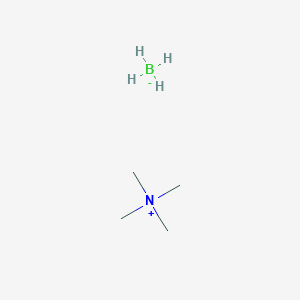
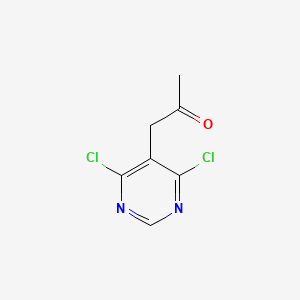
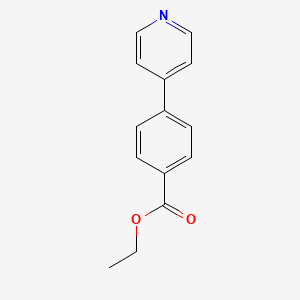
![6-Nitro-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8772073.png)
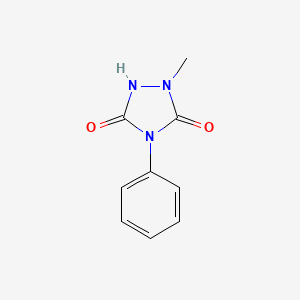
![3-[3-(Dimethylamino)phenoxy]propan-1-ol](/img/structure/B8772085.png)
